molecular formula C28H22N2O2S B2689941 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359067-00-7

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2689941
CAS RN: 1359067-00-7
M. Wt: 450.56
InChI Key: IUQRXEMEUMCFKW-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Scientific Research Applications

Discovery of Selective Met Kinase Inhibitors

This study highlights the identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. By modifying the pyridine and pyridone positions, researchers improved enzyme potency, aqueous solubility, and kinase selectivity. These modifications led to a compound demonstrating complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, culminating in its advancement into phase I clinical trials (Schroeder et al., 2009).

Heterocyclic Synthesis via Thiophenylhydrazonoacetates

This research explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This demonstrates the utility of thiophene derivatives in the versatile synthesis of heterocyclic compounds, which are significant in medicinal chemistry and material science (Mohareb et al., 2004).

Electroactive Phenol-Based Polymer Synthesis

This paper outlines the synthesis of a monomer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, and its polymerization to create an electroactive polymer. Such polymers have applications in electronics and optoelectronics, showcasing the potential use of thiophene and pyrrole derivatives in advanced material science (Kaya & Aydın, 2012).

Anticonvulsant Enaminones and Hydrogen Bonding

Investigating the crystal structures of three anticonvulsant enaminones to understand their conformations and intermolecular hydrogen bonding. This research aids in the design of new anticonvulsant drugs by elucidating the structural features that contribute to their activity (Kubicki et al., 2000).

properties

IUPAC Name

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S/c1-20-9-11-21(12-10-20)25-19-33-27(26(25)30-17-5-6-18-30)28(31)29-22-13-15-24(16-14-22)32-23-7-3-2-4-8-23/h2-19H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQRXEMEUMCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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